molecular formula C14H13F2N B7847847 2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine

2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine

Cat. No.: B7847847
M. Wt: 233.26 g/mol
InChI Key: YUDLGRNZHYRISJ-UHFFFAOYSA-N
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Description

2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with difluorophenyl groups and an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by amination reactions. The process begins with the reaction of 3,5-difluorophenylbenzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting intermediate undergoes further reactions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, control temperature, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of secondary or tertiary amines.

  • Substitution: : Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine is similar to other compounds containing phenyl rings and amine groups, such as:

  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

  • 2,4-Difluorophenol

  • 2,4-Difluoroaniline

These compounds share structural similarities but differ in their functional groups and potential applications. The presence of difluorophenyl groups in this compound contributes to its unique properties and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[4-(3,5-difluorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c15-13-7-12(8-14(16)9-13)11-3-1-10(2-4-11)5-6-17/h1-4,7-9H,5-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLGRNZHYRISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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